molecular formula C11H16N2OS B13172913 4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde

4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13172913
M. Wt: 224.32 g/mol
InChI Key: OOVZGGPUUVZFSI-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₆N₂OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with 3,4-dimethylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperazine moiety can enhance its binding affinity to certain biological targets, while the thiophene ring can contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethylpiperazin-1-YL)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and the piperazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of

Properties

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

4-(3,4-dimethylpiperazin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H16N2OS/c1-9-6-13(4-3-12(9)2)10-5-11(7-14)15-8-10/h5,7-9H,3-4,6H2,1-2H3

InChI Key

OOVZGGPUUVZFSI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C)C2=CSC(=C2)C=O

Origin of Product

United States

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